molecular formula C9H8N2O5S B15042096 5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide

5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide

Cat. No.: B15042096
M. Wt: 256.24 g/mol
InChI Key: UMYUETHEOWUHMM-UHFFFAOYSA-N
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Description

5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide is a compound belonging to the class of nitrofurans, which are characterized by a furan ring bearing a nitro group. Nitrofurans are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

The synthesis of 5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide involves several steps. One common method includes the nitration of furan derivatives. For instance, 5-nitrofuran-2-carbaldehyde can be synthesized from furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo further reactions to introduce the thiolan-3-yl group and form the desired carboxamide.

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The furan ring can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and ultimately cell death .

Comparison with Similar Compounds

Similar compounds to 5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide include other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds share the nitrofuran core structure but differ in their substituents, leading to variations in their biological activity and applications. For example, nitrofurantoin is commonly used as an antibiotic for urinary tract infections, while furazolidone is used to treat gastrointestinal infections .

Properties

Molecular Formula

C9H8N2O5S

Molecular Weight

256.24 g/mol

IUPAC Name

5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide

InChI

InChI=1S/C9H8N2O5S/c12-8(10-5-3-4-17-9(5)13)6-1-2-7(16-6)11(14)15/h1-2,5H,3-4H2,(H,10,12)

InChI Key

UMYUETHEOWUHMM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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